
6,7-Dimethoxy-4-(4-methylphenyl)-2H-1,3-benzothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-4-(4-methylphenyl)-2H-1,3-benzothiazine is a chemical compound known for its unique structure and properties It belongs to the class of benzothiazines, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
The synthesis of 6,7-Dimethoxy-4-(4-methylphenyl)-2H-1,3-benzothiazine typically involves multiple steps, starting from basic aromatic compounds. One common synthetic route includes:
Starting Material: 4-methylphenylamine and 2,3-dimethoxybenzaldehyde.
Formation of Schiff Base: The amine reacts with the aldehyde to form a Schiff base under acidic conditions.
Cyclization: The Schiff base undergoes cyclization with sulfur and a suitable oxidizing agent to form the benzothiazine ring.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
6,7-Dimethoxy-4-(4-methylphenyl)-2H-1,3-benzothiazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it to the corresponding amine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6,7-Dimethoxy-4-(4-methylphenyl)-2H-1,3-benzothiazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Biology: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industry: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 6,7-Dimethoxy-4-(4-methylphenyl)-2H-1,3-benzothiazine exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of inflammatory mediators or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 6,7-Dimethoxy-4-(4-methylphenyl)-2H-1,3-benzothiazine include other benzothiazines and related heterocyclic compounds. For example:
- 6,7-Dimethoxy-4-(4-methylphenyl)-2-naphthoic acid
- 6,7-Dimethoxy-4-(4-methylphenyl)-N-(1-phenylethyl)-2-naphthamide
These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities.
Propriétés
Numéro CAS |
91937-65-4 |
|---|---|
Formule moléculaire |
C17H17NO2S |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
6,7-dimethoxy-4-(4-methylphenyl)-2H-1,3-benzothiazine |
InChI |
InChI=1S/C17H17NO2S/c1-11-4-6-12(7-5-11)17-13-8-14(19-2)15(20-3)9-16(13)21-10-18-17/h4-9H,10H2,1-3H3 |
Clé InChI |
KAIAROAXJZGZRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NCSC3=CC(=C(C=C32)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



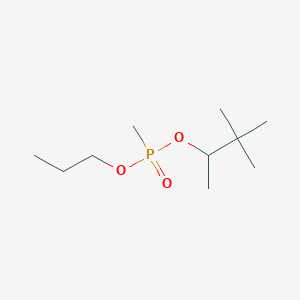

![(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine](/img/structure/B14346251.png)

![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)

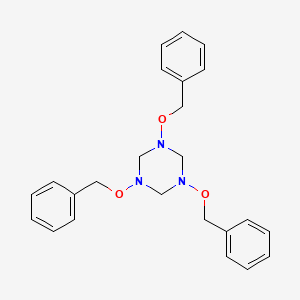
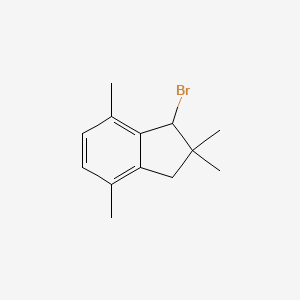
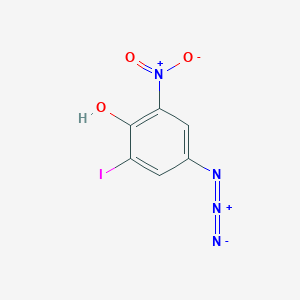
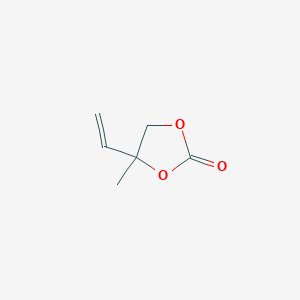
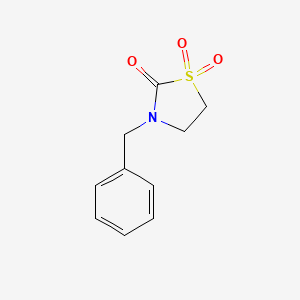
![{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14346307.png)

